3-Chloroisoquinolin-8-amine
Overview
Description
3-Chloroisoquinolin-8-amine is a chemical compound belonging to the isoquinoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s structure consists of an isoquinoline ring with a chlorine atom at the 3-position and an amine group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinolin-8-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method includes the nucleophilic substitution of 3-chloroisoquinoline with ammonia or an amine under reflux conditions . Another approach involves the reduction of 3-chloro-8-nitroisoquinoline using tin powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Tin powder and hydrochloric acid are typical reagents.
Substitution: Ammonia or primary amines under reflux conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
3-Chloroisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research explores its use in drug development, particularly for its potential as an antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These properties contribute to its potential as an antimicrobial and antimalarial agent .
Comparison with Similar Compounds
8-Chloroisoquinolin-3-amine: Another isoquinoline derivative with similar structural features but different substitution patterns.
8-Aminoquinoline: A related compound with significant antimalarial activity.
Uniqueness: 3-Chloroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an amine group at specific positions on the isoquinoline ring makes it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloroisoquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUFDDAJJWKINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308216 | |
Record name | 8-Isoquinolinamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-27-3 | |
Record name | 8-Isoquinolinamine, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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